乌德那非

概述

描述

乌德那非是一种强效的5型磷酸二酯酶选择性抑制剂,用于治疗勃起功能障碍。它由东亚制药开发,并以“济那”的品牌名称上市。 乌德那非作用迅速,在1到1.5小时内达到血浆峰值浓度,并且作用时间长,血浆半衰期为11到13小时 .

科学研究应用

乌德那非在科学研究中有广泛的应用,包括:

化学: 乌德那非被用作磷酸二酯酶抑制剂及其化学性质研究的模型化合物。

生物学: 关于乌德那非的研究包括其对细胞信号通路的影响及其与各种生物分子的相互作用。

工业: 乌德那非在制药行业用于开发新药和制剂.

作用机制

乌德那非通过抑制磷酸二酯酶5型酶发挥作用,该酶负责降解阴茎海绵体中的环鸟苷单磷酸。 这种抑制会导致环鸟苷单磷酸水平升高,从而导致平滑肌细胞松弛,并增加阴茎血流量,从而在性刺激期间促进勃起 .

类似化合物:

西地那非: 也是一种5型磷酸二酯酶抑制剂,西地那非的作用机制相似,但其药代动力学特征不同。

他达拉非: 另一种5型磷酸二酯酶抑制剂,他达拉非比乌德那非的作用时间更长。

伐地那非: 伐地那非与乌德那非类似,作用速度快,但作用时间短.

乌德那非的独特性: 乌德那非的独特特性包括其相对快速的作用速度和持续时间长,使其适合按需服用和每日一次服用。 此外,乌德那非在各种临床研究中显示出良好的安全性特征和疗效 .

安全和危害

未来方向

Udenafil is currently being investigated for use in the treatment of single ventricle heart disease . The FDA has provided a clear path forward for the approval of Udenafil for this use . More studies are needed in patients of other ethnicities and with comorbid conditions such as diabetes mellitus, hypertension, and benign prostate hyperplasia .

生化分析

Biochemical Properties

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . This interaction with PDE5 is crucial for its function in enhancing erectile function by increasing the amount of cGMP .

Cellular Effects

Udenafil has shown to have significant effects on various types of cells and cellular processes. It enhances the rates of successful penetration and maintenance of erection . It also seems to improve cognitive function and somatization in patients with erectile dysfunction .

Molecular Mechanism

The molecular mechanism of Udenafil involves the inhibition of the cGMP specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 by Udenafil enhances erectile function by increasing the amount of cGMP .

Temporal Effects in Laboratory Settings

In a study, patients with erectile dysfunction received Udenafil (100mg) at 3-day intervals for 2 months . The results showed significant improvements in erectile function and cognitive function over time .

Dosage Effects in Animal Models

In an animal model study, Udenafil (3 and 10 mg/kg) was orally administered once daily for 4 weeks . The results indicated that Udenafil increased vessel formation and density, suggesting its potential for angiogenesis .

Metabolic Pathways

Udenafil is metabolized mainly by the liver, specifically by the CYP3A4 enzyme . This metabolic pathway is crucial for the drug’s bioavailability and efficacy.

Transport and Distribution

Udenafil is transported and distributed within cells and tissues. In a study using Caco-2 cell monolayers, it was found that the efflux of Udenafil was significantly higher than its influx . This suggests that Udenafil may be a substrate for P-glycoprotein, a membrane transporter that influences the absorption and excretion of drugs .

Subcellular Localization

As per studies on subcellular localization and function, PDE5, the primary target of Udenafil, is mainly expressed and widely distributed in the cytoplasmic cell compartment . This localization is crucial for its function in mediating the smooth muscle-relaxing effects necessary for normal erectile function .

准备方法

合成路线和反应条件: 乌德那非的合成涉及多个步骤,从关键中间体的制备开始。其中一条合成路线包括将5-(2-丙氧基-5-(1-甲基-2-吡咯烷基亚氨基磺酰基)苯基)-1-甲基-丙基-1,6-二氢-7H-吡唑并[4,3-d]嘧啶-7-酮与各种有机酸反应生成酸加成盐。 这些酸包括草酸、苯磺酸、樟脑磺酸、肉桂酸、己二酸和环己胺磺酸 .

工业生产方法: 在工业生产中,乌德那非通过一系列化学反应合成,以确保高产率和纯度。该工艺涉及使用有机溶剂和催化剂来促进反应。 最终产品通过结晶和其他分离技术进行纯化,以获得纯形式的乌德那非 .

化学反应分析

反应类型: 乌德那非经历各种化学反应,包括:

氧化: 乌德那非在特定条件下可以被氧化生成氧化衍生物。

还原: 还原反应可用于修饰乌德那非中的官能团。

取代: 乌德那非可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及使用卤化剂和亲核试剂。

主要产物: 由这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成羟基化衍生物,而还原可以生成胺衍生物 .

相似化合物的比较

Sildenafil: Also a phosphodiesterase type 5 inhibitor, sildenafil has a similar mechanism of action but differs in its pharmacokinetic profile.

Tadalafil: Another phosphodiesterase type 5 inhibitor, tadalafil has a longer duration of action compared to udenafil.

Vardenafil: Similar to udenafil, vardenafil has a rapid onset of action but a shorter duration of action.

Uniqueness of Udenafil: Udenafil’s unique properties include its relatively rapid onset of action and long duration of action, making it suitable for both on-demand and once-daily dosing. Additionally, udenafil has shown a favorable safety profile and efficacy in various clinical studies .

属性

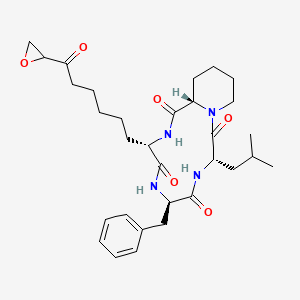

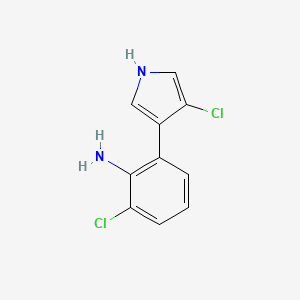

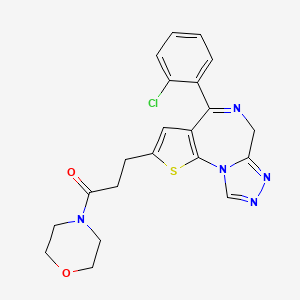

IUPAC Name |

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFNEFQTYQPVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870301 | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.98e-02 g/L | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP. | |

| Record name | Udenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

268203-93-6 | |

| Record name | Udenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Udenafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Udenafil's primary mechanism of action?

A1: Udenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, udenafil increases cGMP levels, leading to prolonged smooth muscle relaxation. [, ]

Q2: What are the downstream effects of Udenafil's action on smooth muscle?

A2: The increased cGMP levels induced by udenafil lead to vasodilation, particularly in the corpus cavernosum of the penis, resulting in improved erectile function. [, ] This vasodilatory effect also extends to other smooth muscle tissues, such as those found in the bladder, urethra, and pulmonary vasculature. [, , , ]

Q3: What is the molecular formula and weight of Udenafil?

A3: The molecular formula of Udenafil is C23H32N6O3S, and its molecular weight is 456.6 g/mol. You can find structural information from public chemical databases like PubChem.

Q4: Is there any spectroscopic data available for Udenafil?

A4: Yes, spectroscopic data such as UV-Vis, IR, and NMR can be found in the literature and databases like PubChem. For example, one study describes the development and validation of a UV-spectroscopic method for Udenafil estimation. []

Q5: Is there information available about Udenafil's compatibility and stability under various conditions?

A5: While the provided research papers primarily focus on Udenafil's pharmacological properties, information regarding its compatibility and stability under various conditions may be found in pharmaceutical sciences literature and drug formulation patents.

Q6: Does Udenafil possess any catalytic properties?

A6: Udenafil, being an enzyme inhibitor, does not exhibit catalytic properties. Its primary mode of action involves binding to the active site of PDE5, thereby blocking the enzyme's catalytic activity. []

Q7: Have there been any computational studies conducted on Udenafil?

A7: While the provided papers do not delve into computational details, researchers often employ techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to understand Udenafil's interactions with PDE5 and optimize its properties.

Q8: What are the formulation strategies employed to improve Udenafil's stability, solubility, or bioavailability?

A8: The provided papers focus on Udenafil's efficacy and safety. Information about specific formulation strategies and excipients used can be found in pharmaceutical sciences literature and drug formulation patents.

Q9: What are the safety, health, and environmental (SHE) regulations pertaining to Udenafil?

A9: As a pharmaceutical compound, Udenafil is subject to stringent regulatory guidelines and monitoring by agencies like the FDA in the United States, the EMA in Europe, and other national regulatory bodies. These agencies ensure the drug's safety, efficacy, and responsible manufacturing practices.

Q10: How is Udenafil absorbed, distributed, metabolized, and excreted (ADME)?

A11: Udenafil is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8–1.5 hours. [] It is metabolized primarily by the liver enzyme CYP3A4, with its major metabolite being DA-8164. [] Food can affect udenafil's absorption, delaying its time to peak concentration but not significantly impacting overall bioavailability. [] Renal impairment can affect udenafil clearance, necessitating dose adjustments in patients with moderate or severe renal insufficiency. []

Q11: How long do the effects of Udenafil last?

A12: Udenafil has a relatively long duration of action compared to other PDE5 inhibitors, with its effects lasting for up to 12 hours after a single dose. [] This prolonged duration of action allows for greater flexibility and spontaneity in sexual activity. []

Q12: What in vitro models have been used to study Udenafil's effects?

A12: Researchers have employed various in vitro models to investigate Udenafil's mechanism of action and potential therapeutic applications beyond erectile dysfunction. These models include:

- Human detrusor smooth muscle cells: Udenafil relaxes precontracted human bladder muscle strips, suggesting its potential use in treating overactive bladder. []

- Vascular endothelial and smooth muscle cells: Udenafil exhibits concentration-dependent effects on the viability, proliferation, and apoptosis of these cells. [] This research suggests a potential application in drug-eluting stents for preventing restenosis while minimizing negative effects on endothelial cell growth. []

- Airway epithelial cells: Udenafil attenuates lipopolysaccharide-induced MUC5B expression, indicating potential benefit in managing mucus hypersecretion in airway diseases. []

- Adipose-derived stem cells (ASCs): Udenafil stimulates ASC motility and increases the secretion of growth factors, suggesting a potential role in promoting hair growth. []

Q13: What animal models have been used to study Udenafil's effects?

A13: Udenafil has been extensively studied in various animal models to assess its efficacy and safety for different conditions:

- Bilateral cavernous nerve crush injury in rats: Udenafil promotes erectile function recovery and ameliorates the pathophysiological consequences of nerve injury, suggesting its potential for treating neurogenic erectile dysfunction. [, ]

- High-fat-fed mice: Udenafil reduces body weight and food intake, possibly by suppressing hypothalamic TLR4 mRNA expression. This finding highlights its potential for treating obesity and metabolic disorders. []

- Bile duct ligation (BDL) in rats: Udenafil reduces portal venous pressure and suppresses hepatic stellate cell activation, suggesting its potential therapeutic role in managing portal hypertension and hepatic fibrosis. []

- Testicular torsion/detorsion in rats: Udenafil protects against ischemia-reperfusion injury in the testes by reducing inflammatory mediators and oxidative stress, indicating its potential for preserving testicular function after torsion. []

- Caveolin-1 deficient moyamoya disease model in rats: Udenafil promotes angiogenesis and vessel maturation, suggesting its potential as a therapeutic strategy for this cerebrovascular disease. []

Q14: What clinical trials have been conducted on Udenafil?

A14: Several clinical trials have investigated the efficacy and safety of Udenafil for erectile dysfunction in various patient populations:

- Multicenter, randomized, double-blind, placebo-controlled trials: These trials have demonstrated Udenafil's efficacy in improving erectile function in men with ED of various etiologies, including those with diabetes, hypertension, and those taking antihypertensive medications. [, , , , ]

- Clinical trial in men with secondary Raynaud's phenomenon: Udenafil shows comparable efficacy to amlodipine in reducing RP attacks and significantly improves digital blood flow. [, ]

- Fontan Udenafil Exercise Longitudinal (FUEL) Trial: This trial showed that udenafil improves exercise capacity and ventricular performance in patients with Fontan circulation. [, , ]

Q15: Are there any known mechanisms of resistance to Udenafil?

A15: The development of resistance to Udenafil, while possible, is not well-documented in the available literature. Resistance mechanisms, if any, might involve alterations in PDE5 expression or function, changes in downstream signaling pathways, or other compensatory mechanisms.

Q16: What is the safety profile of Udenafil?

A17: Udenafil has been generally well-tolerated in clinical trials. [, , , , , , , , , , , , ] The most common adverse effects are usually mild and transient, including headache, flushing, and nasal congestion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)